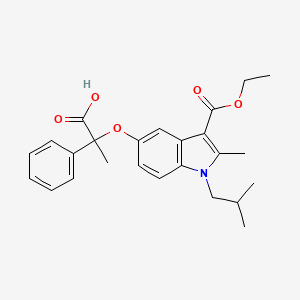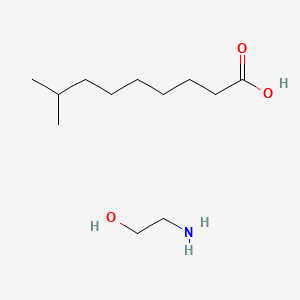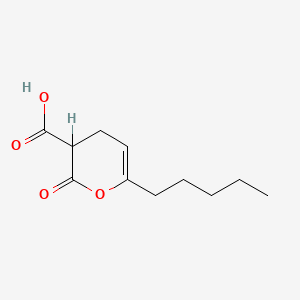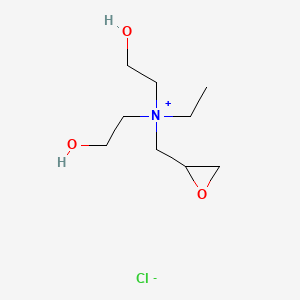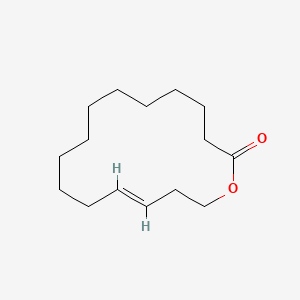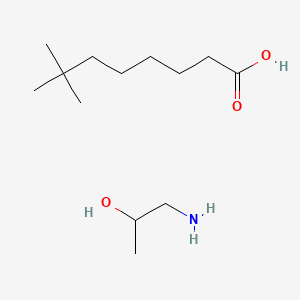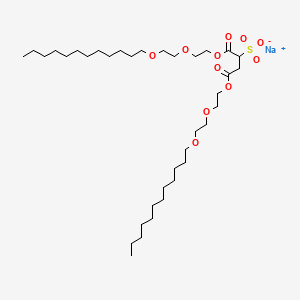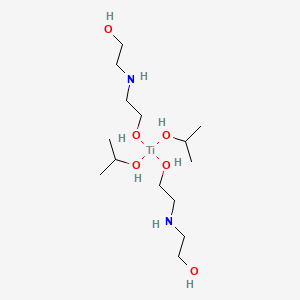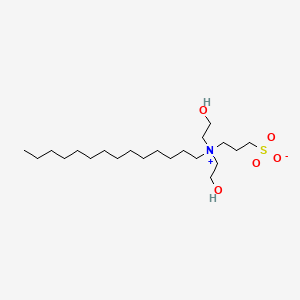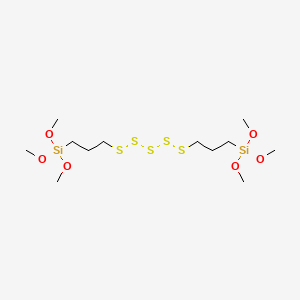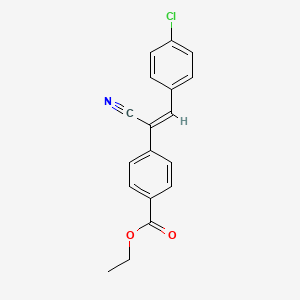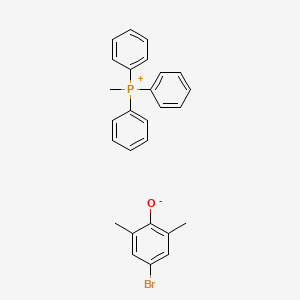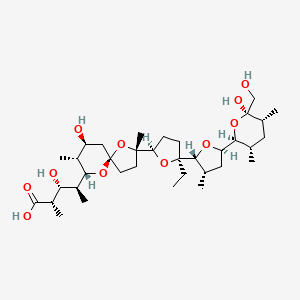
3-O-Demethylmonensin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Demethylmonensin A is a derivative of monensin A, a polyether antibiotic produced by the bacterium Streptomyces cinnamonensis. Monensin A is well-known for its ionophoric properties, which allow it to transport metal cations across cell membranes. This compound is structurally similar to monensin A but lacks a methoxy group at the C-3 position .
准备方法
3-O-Demethylmonensin A can be synthesized through the biosynthetic pathway of monensin A. The process involves the deletion of specific genes in the monensin biosynthetic gene cluster, such as the monB genes, which results in the production of this compound instead of monensin A . The synthetic route typically involves the use of modular polyketide synthases (PKSs) that catalyze the formation of the polyether structure through a series of oxidative cyclizations . Industrial production methods may involve the fermentation of genetically modified Streptomyces cinnamonensis strains that have been engineered to produce this compound in high yields .
化学反应分析
3-O-Demethylmonensin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the polyether structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
3-O-Demethylmonensin A has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyether antibiotics.
Biology: It serves as a tool to investigate ion transport mechanisms across cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effects on various pathogens.
Industry: It is used in the development of ionophoric agents for various industrial applications
作用机制
The mechanism of action of 3-O-Demethylmonensin A involves its ability to form complexes with metal cations, such as sodium and potassium ions. This ionophoric property allows it to transport these cations across cell membranes, disrupting the ionic balance within cells. The molecular targets and pathways involved include the cell membrane and ion channels, which are affected by the altered ion concentrations .
相似化合物的比较
3-O-Demethylmonensin A is similar to other polyether antibiotics, such as:
Monensin A: The parent compound, which has a methoxy group at the C-3 position.
Monensin B: Another derivative with slight structural differences.
Salinomycin: A polyether antibiotic with a different polyether ring structure.
The uniqueness of this compound lies in its specific structural modification, which can lead to different biological activities and chemical properties compared to its analogs .
属性
CAS 编号 |
92096-16-7 |
|---|---|
分子式 |
C35H60O11 |
分子量 |
656.8 g/mol |
IUPAC 名称 |
(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C35H60O11/c1-9-33(30-19(3)15-25(42-30)28-18(2)14-20(4)35(41,17-36)45-28)11-10-26(43-33)32(8)12-13-34(46-32)16-24(37)21(5)29(44-34)22(6)27(38)23(7)31(39)40/h18-30,36-38,41H,9-17H2,1-8H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30+,32-,33-,34+,35-/m0/s1 |
InChI 键 |
HQPUMSXNLBJIRZ-ZVSDQPDZSA-N |
手性 SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
规范 SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)O)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


